Miransertib dimesylate, also known as Miransertib or ARQ 092, is a selective inhibitor of the protein kinase B pathway, specifically targeting all three isoforms of protein kinase B (Akt). This compound has been investigated for its potential therapeutic applications in various conditions, including cancer and rare genetic disorders such as Proteus syndrome. The compound is characterized by its oral bioavailability and has shown promise in preclinical and clinical studies.
Miransertib dimesylate is classified as an allosteric pan-Akt inhibitor and falls under the category of small molecule inhibitors. Its mechanism of action involves blocking the translocation of inactive Akt to the plasma membrane, leading to a reduction in the phosphorylation and activation of Akt .
The synthesis of Miransertib dimesylate involves several chemical reactions that yield the final compound. While specific synthetic routes are proprietary, general methods include:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Advanced analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used for characterization at each step of the synthesis process.
Miransertib dimesylate has a complex molecular structure that includes multiple functional groups contributing to its biological activity. The precise molecular formula is C₁₈H₁₉N₅O₄S₂, indicating the presence of nitrogen, sulfur, and various carbon-based functional groups.
This structure supports its role as an inhibitor by allowing interactions with the active sites of protein kinase B.
Miransertib dimesylate participates in various chemical reactions during its metabolic processes within biological systems. Key reactions include:
The inhibition mechanism primarily involves binding to specific sites on Akt, thereby preventing its activation. This allosteric inhibition is crucial for its therapeutic effects against tumors and other diseases characterized by aberrant Akt signaling.
Miransertib acts by binding to the inactive form of Akt, preventing its translocation to the cell membrane where it would normally become activated through phosphorylation. This results in decreased levels of phosphorylated Akt in cells, leading to reduced survival signals for cancerous cells or those affected by genetic disorders.
Clinical studies have demonstrated that doses ranging from 10 mg to 100 mg daily can effectively reduce Akt phosphorylation in patients with Proteus syndrome . The pharmacodynamics indicate a dose-dependent response with manageable side effects.
Miransertib dimesylate has significant scientific applications:
Miransertib dimesylate (ARQ 092) is an orally bioavailable, highly selective allosteric inhibitor of AKT (protein kinase B). It targets both active and inactive conformations of AKT isoforms (AKT1, AKT2, AKT3), binding to the interface between the pleckstrin homology (PH) domain and the kinase catalytic domain. This interaction stabilizes the autoinhibitory "PH-in" conformation, preventing AKT membrane translocation and subsequent phosphorylation at Thr308 and Ser473 residues. Phosphorylation at these sites is essential for full AKT activation, which occurs downstream of PI3K (phosphatidylinositol 3-kinase) signaling. By trapping AKT in an inactive state, Miransertib disrupts the transmission of growth and survival signals through the PI3K/AKT/mTOR pathway [1] [3].
In primary fibroblast cells derived from patients with PIK3CA-related overgrowth spectrum (PROS), Miransertib (0.5–2.5 µM) demonstrated potent suppression of phosphorylated AKT (pAKT) at Ser473 and Thr308, irrespective of serum conditions. Consequently, it inhibited downstream effectors including pAKT substrate 1 (pAKTS1; Thr246), pRPS6 (Ser235/236), and pRPS6Kβ1 (Ser371). This comprehensive pathway blockade resulted in significant anti-proliferative effects (72-hour exposure), confirming AKT hyperactivation as the central driver of PROS pathology and Miransertib’s ability to reverse aberrant signaling [1].
| Target | Phosphorylation Site | Inhibition by Miransertib (0.5–2.5 µM) | Functional Consequence |
|---|---|---|---|
| AKT | Ser473 | Complete suppression | Loss of AKT catalytic activity |
| AKT | Thr308 | Complete suppression | Impaired AKT membrane recruitment |
| AKT Substrate 1 (AKTS1) | Thr246 | Significant reduction | Downstream signaling blockade |
| RPS6 | Ser235/236 | Significant reduction | Impaired protein synthesis |
| RPS6Kβ1 | Ser371 | Significant reduction | Reduced cell growth signaling |
Miransertib exhibits distinct advantages over inhibitors targeting other nodes in the PI3K/AKT/mTOR cascade. In PROS-derived fibroblasts, it demonstrated superior anti-proliferative activity and reduced cytotoxicity compared to rapamycin (mTOR inhibitor) and classical PI3K inhibitors (wortmannin, LY294002). At 2.5 µM, Miransertib induced near-complete proliferation arrest, while rapamycin (100 nM) failed to suppress AKT phosphorylation. This paradoxical effect arises because mTOR inhibition relieves feedback loops that normally dampen PI3K activity, leading to AKT hyperphosphorylation and potential pathway reactivation. By targeting AKT—the critical node linking PI3K and mTOR—Miransertib circumvents this compensatory mechanism and prevents upstream signaling redundancy caused by multiple PI3K isoforms [1] [3].
Furthermore, Miransertib’s allosteric mechanism offers enhanced selectivity compared to ATP-competitive AKT inhibitors. It exploits structural differences in the PH-kinase domain interface, reducing off-target effects. Biochemical studies confirm its long-term tolerability and sustained pathway suppression, making it suitable for chronic conditions like PROS or Proteus syndrome [1] [2].
The molecular structure of Miransertib (chemical formula: C~27~H~24~N~6~; 3-{3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridin-2-amine) enables precise engagement with AKT’s allosteric pocket. X-ray crystallography (PDB: 5KCV) reveals that its aminocyclobutylphenyl group anchors into a hydrophobic cleft formed by the PH-kinase interface, while the imidazopyridine core stabilizes the closed conformation through van der Waals contacts. The pyridin-2-amine moiety forms hydrogen bonds with residues in the kinase domain, further rigidifying the complex [2] [3].
This binding mode confers isoform selectivity by leveraging subtle differences in the allosteric pockets of AKT1, AKT2, and AKT3. Though the catalytic domains share >90% sequence identity, variations in the interdomain linker (25% identity) influence inhibitor accessibility. Miransertib shows nanomolar affinity for AKT1 and AKT2, with slightly reduced potency against AKT3. Crucially, it does not inhibit the structurally related kinase PKA, underscoring its specificity for AKT isoforms [3].
| AKT Isoform | Key Binding Residues | Affinity (K~d~/IC~50~) | Conformational Effect |
|---|---|---|---|
| AKT1 | Leu78, Val90, Trp80, Lys181 | <100 nM | Stabilizes "PH-in" conformation; blocks membrane recruitment |
| AKT2 | Leu78, Val90, Trp80, Lys181 | <100 nM | Similar to AKT1; high steric complementarity |
| AKT3 | Met78, Val90, Trp80, Lys181 | ~200 nM | Reduced hydrophobic contacts; lower stability |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: